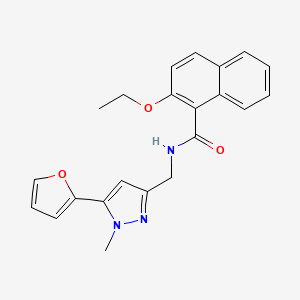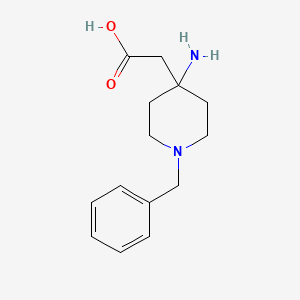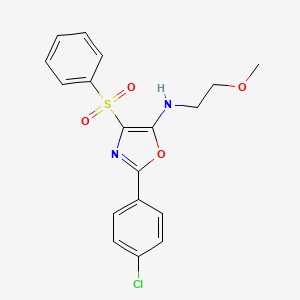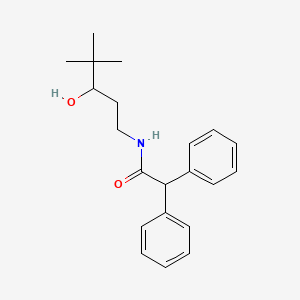![molecular formula C22H23NO5 B2790157 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid CAS No. 2384714-88-7](/img/structure/B2790157.png)
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid, also known as Fmoc-OSu, is a chemical compound that is widely used in scientific research for peptide synthesis. This compound is a derivative of fluorene and is commonly used as a protecting group for amino acids during peptide synthesis.
Wirkmechanismus
The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid involves the protection of the amino group of the amino acid during peptide synthesis. The Fmoc group is attached to the amino group of the amino acid, protecting it from reacting with other reagents during peptide synthesis. The Fmoc group is easily removed under mild conditions, allowing the amino acid to react with other amino acids in the peptide chain.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects. It is used solely as a reagent in peptide synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid in lab experiments include its ease of use, mild reaction conditions, and compatibility with a wide range of amino acids. The limitations of using this compound include its cost and the potential for side reactions during peptide synthesis.
Zukünftige Richtungen
For the use of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid in scientific research include the development of new protecting groups for amino acids, the optimization of peptide synthesis methods, and the development of new coupling reagents for peptide synthesis. Additionally, this compound could be used in the development of new drugs and therapies based on peptide sequences.
Synthesemethoden
The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid involves the reaction of fluorene with chloroacetyl chloride to form 9-chloro-9H-fluorene. The resulting compound is then reacted with diethylene glycol to form 2-[4-(9H-Fluoren-9-ylmethoxycarbonyloxy)oxan-2-yl]acetic acid. The final step involves the reaction of this compound with N-hydroxysuccinimide to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid is widely used in scientific research for peptide synthesis. It is commonly used as a protecting group for amino acids during peptide synthesis. The Fmoc group is easily removed under mild conditions, making it a popular choice for peptide synthesis. This compound is also used as a coupling reagent in peptide synthesis. It is used to activate the carboxyl group of the amino acid, allowing it to react with the amino group of the next amino acid in the peptide chain.
Eigenschaften
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)oxan-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)12-15-11-14(9-10-27-15)23-22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUODOAZMLZELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-chloro-3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2790080.png)
![7-(4-(4-Chlorobenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2790081.png)
![3-(Dimethylamino)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2790085.png)





![N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-methylbenzamide](/img/structure/B2790093.png)
![2-fluoro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2790094.png)

![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine oxalate](/img/structure/B2790096.png)
